molecular formula C9H8ClNO2 B3028629 1-(3-Chloropyridin-4-yl)butane-1,3-dione CAS No. 250263-37-7

1-(3-Chloropyridin-4-yl)butane-1,3-dione

Cat. No.: B3028629
CAS No.: 250263-37-7
M. Wt: 197.62
InChI Key: RSOHUFOIDVTLNM-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)butane-1,3-dione is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. The compound consists of a pyridine ring substituted with a chlorine atom at the 3-position and a butane-1,3-dione moiety attached at the 4-position of the pyridine ring.

Preparation Methods

The synthesis of 1-(3-Chloropyridin-4-yl)butane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and butane-1,3-dione.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Chloropyridin-4-yl)butane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Scientific Research Applications

1-(3-Chloropyridin-4-yl)butane-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(3-Chloropyridin-4-yl)butane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(3-Chloropyridin-4-yl)butane-1,3-dione can be compared with other similar compounds, such as:

    1-(4-Pyridinyl)butane-1,3-dione: This compound lacks the chlorine substitution, which may result in different chemical and biological properties.

    1-(3-Bromopyridin-4-yl)butane-1,3-dione: The presence of a bromine atom instead of chlorine can lead to variations in reactivity and biological activity.

    1-(3-Fluoropyridin-4-yl)butane-1,3-dione: The fluorine substitution can significantly alter the compound’s properties, making it unique in its own right.

Properties

IUPAC Name

1-(3-chloropyridin-4-yl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-6(12)4-9(13)7-2-3-11-5-8(7)10/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOHUFOIDVTLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=C(C=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699696
Record name 1-(3-Chloropyridin-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250263-37-7
Record name 1-(3-Chloropyridin-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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